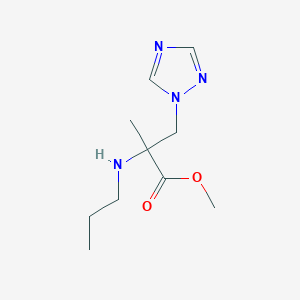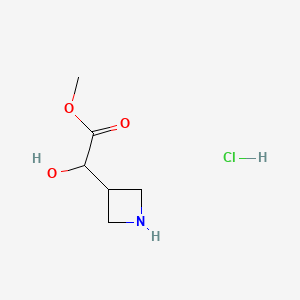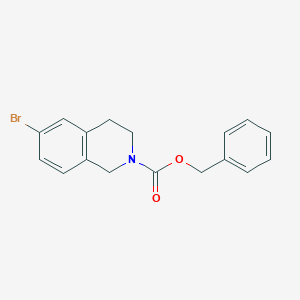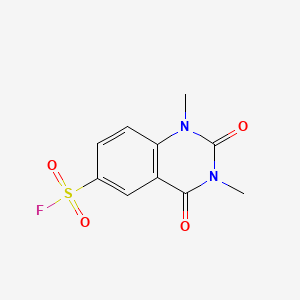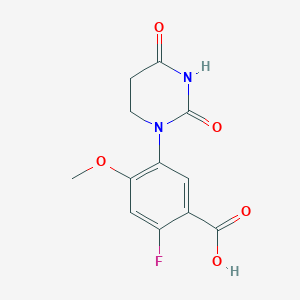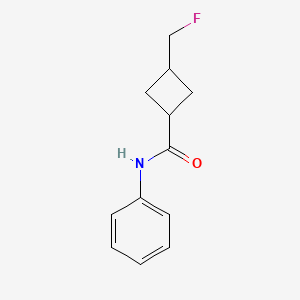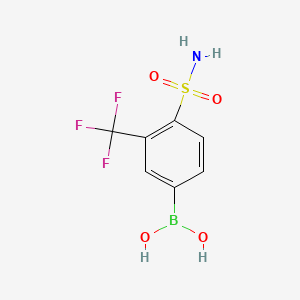
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate aryl halide precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound, while oxidation reactions yield phenols .
Scientific Research Applications
(4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant for its use as an enzyme inhibitor in biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Sulfamoyl-3-(trifluoromethyl)phenyl)boronic acid include:
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfamoyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique structural feature makes it a valuable compound for specific applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C7H7BF3NO4S |
|---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
[4-sulfamoyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO4S/c9-7(10,11)5-3-4(8(13)14)1-2-6(5)17(12,15)16/h1-3,13-14H,(H2,12,15,16) |
InChI Key |
FBXBOSKPRUGUSV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


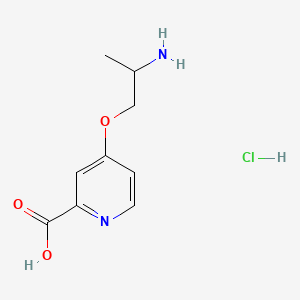

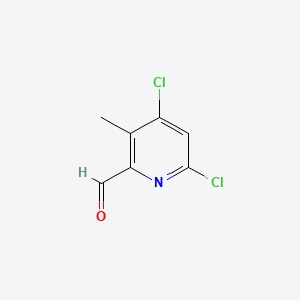
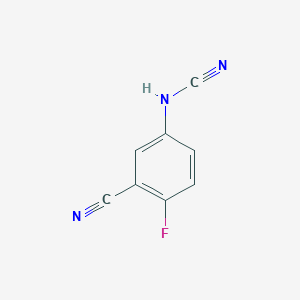
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
